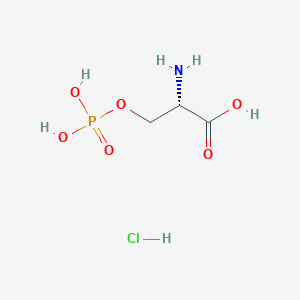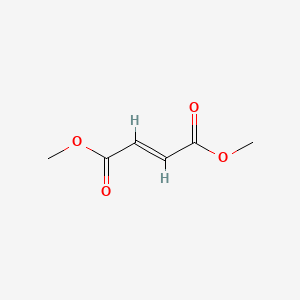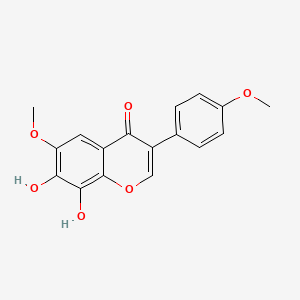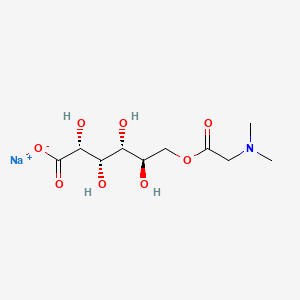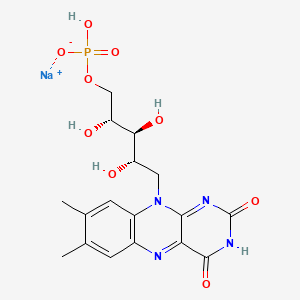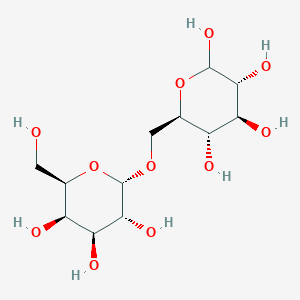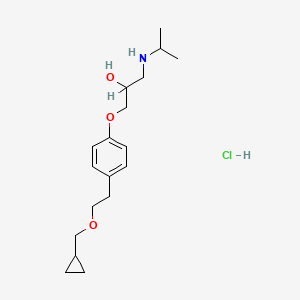
6-Methyl-2,2-dioxooxathiazin-4-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is known for its high sweetness intensity, approximately 200 times sweeter than sucrose, and its stability under heat and acidic conditions . This compound is commonly used in various food and beverage products as a sugar substitute.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,2-dioxooxathiazin-4-olate involves the reaction of acetoacetic acid with amidosulfonic acid, followed by cyclization and neutralization with potassium hydroxide . The reaction conditions typically involve controlled temperatures and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then crystallized and dried to obtain the desired form of the compound .
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-2,2-dioxooxathiazin-4-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the structure of the compound, affecting its sweetness and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, pH, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce different sulfonic acid derivatives, while reduction can lead to the formation of various reduced forms of the compound .
Aplicaciones Científicas De Investigación
6-Methyl-2,2-dioxooxathiazin-4-olate has numerous applications in scientific research, including:
Chemistry: It is used as a model compound in studies of sweetener chemistry and stability.
Biology: Research on its effects on metabolic pathways and its interaction with biological molecules.
Medicine: Investigations into its potential health effects and safety as a food additive.
Industry: Its use in the development of new sweeteners and food products.
Mecanismo De Acción
The mechanism of action of 6-Methyl-2,2-dioxooxathiazin-4-olate involves its interaction with taste receptors on the tongue. The compound binds to sweet taste receptors, triggering a signal transduction pathway that results in the perception of sweetness. The molecular targets include specific G-protein-coupled receptors involved in taste perception .
Comparación Con Compuestos Similares
Similar Compounds
Aspartame: Another artificial sweetener, known for its high sweetness and use in various food products.
Saccharin: An older artificial sweetener with a distinct aftertaste.
Sucralose: A chlorinated derivative of sucrose, known for its high sweetness and stability.
Uniqueness
6-Methyl-2,2-dioxooxathiazin-4-olate is unique due to its high stability under heat and acidic conditions, making it suitable for a wide range of applications. Unlike some other sweeteners, it does not break down during cooking or storage, maintaining its sweetness and effectiveness .
Propiedades
Fórmula molecular |
C4H4NO4S- |
|---|---|
Peso molecular |
162.15 g/mol |
Nombre IUPAC |
6-methyl-2,2-dioxooxathiazin-4-olate |
InChI |
InChI=1S/C4H5NO4S/c1-3-2-4(6)5-10(7,8)9-3/h2H,1H3,(H,5,6)/p-1 |
Clave InChI |
YGCFIWIQZPHFLU-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=NS(=O)(=O)O1)[O-] |
Descripción física |
Odourless, white, crystalline powder. Approximately 200 times as sweet as sucrose |
Solubilidad |
Very soluble in water, very slightly soluble in ethanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


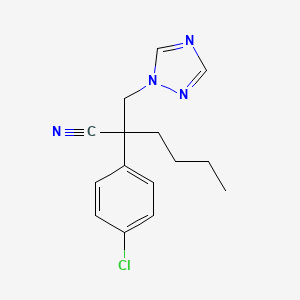
![CASANTHRANOL [cascaroside A shown]](/img/structure/B10753119.png)
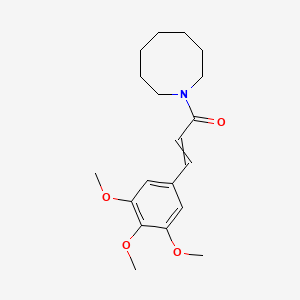
![(10R)-1-hydroxy-3-(hydroxymethyl)-8,10-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-10H-anthracen-9-one](/img/structure/B10753131.png)
